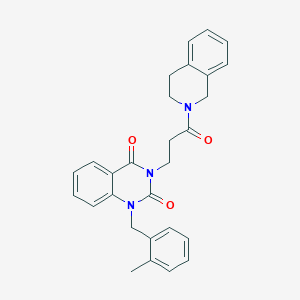
3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-(3,4-Dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione is a synthetic organic compound with complex molecular architecture. This compound integrates elements from dihydroisoquinoline and quinazoline groups, making it potentially valuable in various scientific fields.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione involves multiple steps. The process often starts with the preparation of key intermediates such as 3,4-dihydroisoquinoline and 2-methylbenzyl quinazoline-2,4(1H,3H)-dione. These intermediates then undergo condensation reactions in the presence of appropriate reagents and catalysts.
Industrial Production Methods
Industrial production might utilize large-scale reactors and continuous flow systems to optimize yields and purity. Conditions like temperature, pressure, and solvent choice are meticulously controlled to achieve efficient synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation, modifying its structure and potentially its biological activity.
Reduction: Similarly, reduction reactions can be employed to alter its functional groups.
Substitution: It can participate in nucleophilic and electrophilic substitution reactions, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, hydrogen with a palladium catalyst.
Conditions: Reactions often occur under controlled temperatures, sometimes requiring inert atmospheres to prevent unwanted side reactions.
Major Products
The reactions can yield a range of products, often depending on the specific conditions and reagents used. These may include oxidized derivatives or various substituted analogs.
科学研究应用
Chemistry
In chemistry, this compound can serve as a building block for synthesizing more complex molecules, valuable in studies of molecular interactions and reactivity.
Biology
Its potential biological activities might be explored, possibly acting as inhibitors or activators of specific biological pathways.
Medicine
Pharmaceutical research might investigate its efficacy as a therapeutic agent, targeting specific molecular pathways implicated in diseases.
Industry
In industrial applications, derivatives could be used in material science or as intermediates in the production of specialized chemicals.
作用机制
The compound's effects are mediated by its interaction with specific molecular targets. It might bind to enzymes or receptors, altering their activity and thus impacting biological pathways. Detailed studies would elucidate its binding affinity and the resultant conformational changes in target proteins.
相似化合物的比较
Similar compounds might include other quinazoline or dihydroisoquinoline derivatives. the integration of these two moieties in 3-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-1-(2-methylbenzyl)quinazoline-2,4(1H,3H)-dione provides a unique scaffold that might offer distinct biological or chemical properties not observed in simpler analogs.
List of similar compounds:
Quinazoline-2,4-dione derivatives.
Dihydroisoquinoline-based compounds.
Combined moieties incorporating both structural elements.
This uniqueness, especially in its potential for diverse applications and reactivity, makes it an exciting subject for further research.
属性
IUPAC Name |
3-[3-(3,4-dihydro-1H-isoquinolin-2-yl)-3-oxopropyl]-1-[(2-methylphenyl)methyl]quinazoline-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H27N3O3/c1-20-8-2-3-10-22(20)19-31-25-13-7-6-12-24(25)27(33)30(28(31)34)17-15-26(32)29-16-14-21-9-4-5-11-23(21)18-29/h2-13H,14-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXVWDYCNOQLUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)N(C2=O)CCC(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














